2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol

CAS No.: 74648-40-1

Cat. No.: VC3193623

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74648-40-1 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H12N2O2/c1-13-5-7-4-8(12)11-9(10-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,10,11,12) |

| Standard InChI Key | GECBLGDGARIYSP-UHFFFAOYSA-N |

| SMILES | COCC1=CC(=O)NC(=N1)C2CC2 |

| Canonical SMILES | COCC1=CC(=O)NC(=N1)C2CC2 |

Introduction

Chemical Structure and Properties

Molecular Structure

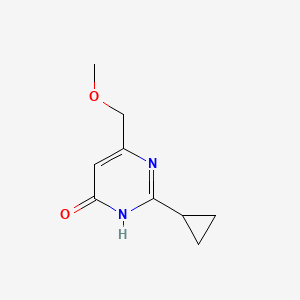

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol features a pyrimidine core with specific substituents. The structure includes a cyclopropyl group at position 2, providing a unique three-membered ring that can influence the compound's spatial arrangement and reactivity. At position 6, the methoxymethyl group (CH₃OCH₂-) adds a flexible side chain with potential for hydrogen bonding, while the hydroxyl group at position 4 contributes to the compound's acidic character and potential for forming hydrogen bonds.

Physicochemical Properties

The physicochemical properties of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol are summarized in Table 1:

Table 1: Physicochemical Properties of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 74648-40-1 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.2 g/mol | |

| IUPAC Name | 2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one | |

| Standard InChI | InChI=1S/C9H12N2O2/c1-13-5-7-4-8(12)11-9(10-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |

| Standard InChIKey | GECBLGDGARIYSP-UHFFFAOYSA-N | |

| SMILES Notation | COCC1=CC(=O)NC(=N1)C2CC2 |

Structural Tautomerism

Like many pyrimidin-4-ol compounds, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol can exist in tautomeric forms. The 4-hydroxy form can tautomerize to the 4-keto form (pyrimidin-4-one), which may influence its reactivity and binding characteristics in biological systems. This tautomerism is reflected in alternate names for the compound such as 2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one, as indicated in the IUPAC name.

Synthesis Methods

Specific Synthetic Routes

Drawing from synthetic approaches used for similar pyrimidine derivatives, a potential synthetic route might involve the condensation of 2,6-diaminopyrimidin-4-ol with appropriate reagents to introduce the cyclopropyl and methoxymethyl groups. The search results mention that for related compounds, such as furo[2,3-d]pyrimidine derivatives, condensation of 2,6-diaminopyrimidin-4-ol (compound 14) with other reagents like 1,3-dichloroacetone (compound 15) in DMF at room temperature has been employed .

Comparison with Similar Compounds

Structure-Property Relationships

Comparing these related compounds reveals how structural modifications affect their properties:

-

The replacement of the hydroxyl group at position 4 with an ethyl carboxylate group (as in ethyl 2-cyclopropyl-6-(methoxymethyl)pyrimidine-4-carboxylate) would likely increase lipophilicity and decrease hydrogen bonding capacity, potentially altering membrane permeability and target binding.

-

Substituting the methoxymethyl group at position 6 with a piperidinomethyl group (as in 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol) introduces a basic nitrogen that can be protonated at physiological pH, potentially improving water solubility and creating additional opportunities for ionic interactions with biological targets.

These structural differences could significantly impact the compounds' pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, as well as their pharmacodynamic interactions with potential biological targets.

Research Findings and Current Studies

Structural Studies

Structural characterization of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol has been performed using standard analytical techniques, as evidenced by the availability of its InChI code, SMILES notation, and other structural identifiers. These structural data are essential for understanding the compound's conformation and potential interactions with biological macromolecules.

Future Research Directions

Structure-Activity Relationship Optimization

Future research on 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol could focus on systematic modifications to its structure to optimize biological activity and pharmacokinetic properties. This could involve:

-

Modification of the cyclopropyl group to explore the effects of different ring sizes or substituents

-

Variation of the methoxymethyl group to investigate the impact of chain length, branching, or additional functional groups

-

Exploration of bioisosteric replacements for the hydroxyl group at position 4

Such structure-activity relationship studies could lead to the identification of derivatives with enhanced potency, selectivity, or improved drug-like properties.

Mechanistic Studies

Further investigation into the specific biological targets and mechanisms of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol would be valuable. This could include:

-

Protein binding studies to identify specific targets

-

Enzyme inhibition assays to characterize interactions with potential enzymatic targets

-

Cell-based studies to evaluate effects on specific cellular pathways

-

In silico modeling to predict binding interactions with potential targets

Therapeutic Development

If preliminary biological studies yield promising results, future research could focus on the development of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol or its derivatives as therapeutic agents. This would involve:

-

Optimization of synthetic routes for scalable production

-

Comprehensive pharmacokinetic and toxicological studies

-

Formulation development for appropriate drug delivery

-

Preclinical and eventually clinical studies to evaluate safety and efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume